Eriostemoic acid

Description

Structure

3D Structure

Properties

CAS No. |

26535-36-4 |

|---|---|

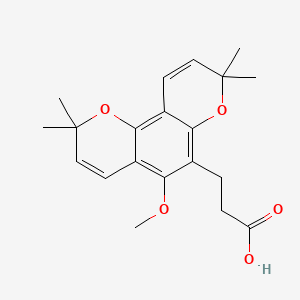

Molecular Formula |

C20H24O5 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

3-(5-methoxy-2,2,8,8-tetramethylpyrano[2,3-h]chromen-6-yl)propanoic acid |

InChI |

InChI=1S/C20H24O5/c1-19(2)10-8-13-16(23-5)12(6-7-15(21)22)17-14(18(13)25-19)9-11-20(3,4)24-17/h8-11H,6-7H2,1-5H3,(H,21,22) |

InChI Key |

KSLHMLXPQDTMJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C3C(=C(C(=C2O1)CCC(=O)O)OC)C=CC(O3)(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Isolation from Eriostemon Species

The initial discovery and structural elucidation of eriostemoic acid are linked to the flora of Western Australia, specifically within the Rutaceae family.

While the prompt specifies the following species, current accessible scientific literature does not explicitly detail the isolation of this compound from Eriostemon apiculatus, Eriostemon wonganensis, or Eriostemon cymbiformis. However, pioneering work on the chemistry of Western Australian Rutaceae has identified this compound in closely related species. A significant study in 1963 reported the isolation of this compound from Eriostemon tomentellus and Eriostemon thryptomenoides. publish.csiro.au

Phytochemical studies on Eriostemon tomentellus have revealed the presence of other coumarins alongside this compound. From the aerial parts of this plant, five other coumarins have been isolated and characterized. researchgate.net These include ostruthin (B1677798) (6-geranyl-7-hydroxycoumarin) and several novel C-geranyl 7-hydroxycoumarins. researchgate.net The presence of these related compounds suggests a shared biosynthetic pathway and contributes to the chemotaxonomic understanding of the genus.

Presence in Other Plant Genera

Beyond the Eriostemon genus, early research also identified this compound in Geleznowia verrucosa, another member of the Rutaceae family native to Western Australia. publish.csiro.au

Despite the inclusion of Treculia africana and Treculia acuminata in the specified outline, a thorough review of available scientific literature did not yield any evidence of the presence or isolation of this compound from these species. Phytochemical investigations of Treculia africana, commonly known as African breadfruit, have reported the presence of various other classes of compounds, including flavonoids, saponins, terpenoids, phenols, and alkaloids, but not this compound.

Related Benzopyrans in Hypericum polyanthemum

Phytochemical analysis of Hypericum polyanthemum Klotzsch ex Reichardt, a species native to Southern Brazil, has led to the isolation and identification of several benzopyran compounds. nih.govresearchgate.net From the aerial parts of the plant, researchers have successfully identified three specific chromenes (a type of benzopyran). nih.gov

The structures of these compounds were elucidated using NMR spectroscopic analyses. nih.gov The identified benzopyrans are:

6-isobutyryl-5,7-dimethoxy-2,2-dimethyl-benzopyran

7-hydroxy-6-isobutyryl-5-methoxy-2,2-dimethyl-benzopyran

5-hydroxy-6-isobutyryl-7-methoxy-2,2-dimethyl-benzopyran nih.gov

Further studies quantifying these compounds in both field-grown and in-vitro propagated plantlets revealed that the accumulation of these benzopyrans primarily occurs in the aerial parts, with concentrations varying with the age of the plant. researchgate.net The roots were found to accumulate only 5-hydroxy-6-isobutyryl-7-methoxy-2,2-dimethyl-benzopyran. researchgate.net The highest yield of 6-isobutyryl-5,7-dimethoxy-2,2-dimethyl-benzopyran (7.12 mg/g dry weight) was found in the leaves of acclimatized plantlets, while the flowers of field-grown plants showed the highest amounts of 7-hydroxy-6-isobutyryl-5-methoxy-2,2-dimethyl-benzopyran (11.04 mg/g dry weight) and 5-hydroxy-6-isobutyryl-7-methoxy-2,2-dimethyl-benzopyran (13.99 mg/g dry weight). researchgate.net

Table 1: Benzopyrans Identified in Hypericum polyanthemum

| Compound Name | Plant Part(s) | Reference |

|---|---|---|

| 6-isobutyryl-5,7-dimethoxy-2,2-dimethyl-benzopyran | Aerial Parts, Leaves | nih.govresearchgate.net |

| 7-hydroxy-6-isobutyryl-5-methoxy-2,2-dimethyl-benzopyran | Aerial Parts, Flowers | nih.govresearchgate.net |

Dihydrocinnamic Acid Derivatives in Hortia Species

Investigations into the chemical constituents of the Hortia genus (family Rutaceae) have resulted in the identification of numerous dihydrocinnamic acid derivatives. researchgate.net Studies on Hortia oreadica and Hortia brasiliana have been particularly fruitful, revealing both known and novel compounds of this class. researchgate.net

From the ground tap root extract of H. oreadica, six distinct dihydrocinnamic acid derivatives were isolated. researchgate.net These findings highlight the chemotaxonomic significance of these compounds within the Rutaceae family, suggesting phytochemical affinities with other Rutoideae species. researchgate.net

The dihydrocinnamic acid derivatives identified in Hortia species include:

5,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid

Methyl 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoate

Methyl 5,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoate

Methyl 5,8-dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoate

5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid

5,8-dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid researchgate.net

Additionally, studies on H. brasiliana led to the identification of three novel dihydrocinnamic acids, further expanding the known chemical diversity of this genus. researchgate.net

Table 2: Dihydrocinnamic Acid Derivatives in Hortia oreadica

| Compound Name | Plant Source | Reference |

|---|---|---|

| 5,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid | Hortia oreadica | researchgate.net |

| Methyl 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoate | Hortia oreadica | researchgate.net |

| Methyl 5,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoate | Hortia oreadica | researchgate.net |

| Methyl 5,8-dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoate | Hortia oreadica | researchgate.net |

| 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid | Hortia oreadica | researchgate.net |

Extraction Methodologies in Phytochemical Studies

The isolation and purification of bioactive compounds from natural plant materials is fundamentally dependent on the extraction process. jst.go.jp Extraction techniques can be broadly categorized into conventional and modern (or green) methods. jst.go.jp

Conventional Solvent Extraction Techniques (e.g., n-hexane, methanol, petroleum ether, hydroethanolic)

Conventional extraction methods, such as maceration and Soxhlet extraction, have long been employed in phytochemistry. nih.gov These techniques rely on the solvent's ability to dissolve and extract target compounds from the plant matrix. uni-pannon.hu The choice of solvent is critical and is based on the polarity of the desired bioactive compounds. researchgate.net

Commonly used solvents include:

Methanol and Ethanol (B145695): These polar solvents are effective for extracting a wide range of polar and nonpolar compounds, including phenolic compounds, lipids, and terpenoids. mdpi.com Hydroethanolic solutions (mixtures of ethanol and water) are frequently used, as the addition of water can increase the polarity of the organic solvent and improve the absorption of energy in microwave-assisted techniques. nih.gov

n-Hexane and Petroleum Ether: These nonpolar solvents are typically used to extract lipophilic compounds.

Water: As a highly polar and environmentally benign solvent, water is used to extract water-soluble components like some phenolic compounds, polysaccharides, and minerals. mdpi.com

Despite their widespread use, conventional methods often require large volumes of organic solvents and long extraction times, and the heat applied in techniques like Soxhlet extraction can potentially lead to the degradation of thermolabile compounds. jst.go.jpresearchgate.net

Modern and Green Extraction Techniques (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction, Ultrasound-Assisted Extraction, Pressurized Liquid Extraction)

In response to the drawbacks of conventional methods, several innovative "green" extraction technologies have emerged. taylorfrancis.com These techniques aim to reduce solvent consumption, shorten extraction times, increase yields, and improve the quality of the extracts. researchgate.net

Key modern extraction techniques include:

Supercritical Fluid Extraction (SFE): This method uses a fluid, most commonly carbon dioxide (CO2), above its critical temperature and pressure. nih.gov Supercritical CO2 is non-toxic, non-flammable, and has properties between a gas and a liquid, allowing it to penetrate the plant matrix effectively and dissolve target compounds. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. jst.go.jp This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the release of bioactive compounds into the solvent. jst.go.jp This technique significantly reduces extraction time and solvent volume. nih.gov

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves (ultrasound) to create acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. nih.gov This process generates powerful shockwaves that disrupt cell walls, enhancing solvent penetration and mass transfer, which often results in higher extraction yields in shorter times. nih.govtandfonline.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (above their atmospheric boiling points) and pressures. nih.govtci-thaijo.org These conditions keep the solvent in a liquid state, increasing its solubility and diffusion rates, which leads to a more efficient and faster extraction process compared to conventional methods at atmospheric pressure. nih.gov

Table 3: Comparison of Extraction Techniques

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Conventional Solvent Extraction | Dissolving compounds in solvents (e.g., methanol, hexane) at ambient or elevated temperatures. | Simple, low-cost equipment. | nih.govmdpi.com |

| Supercritical Fluid Extraction (SFE) | Uses a fluid (e.g., CO2) above its critical point as the solvent. | Non-toxic, tunable solvent properties, high selectivity. | nih.govtaylorfrancis.com |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, causing cell rupture. | Rapid, reduced solvent consumption, higher efficiency. | jst.go.jpnih.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Shorter extraction times, increased yields, effective at lower temperatures. | nih.govtaylorfrancis.com |

| Pressurized Liquid Extraction (PLE/ASE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency. | Fast, efficient, requires less solvent than conventional methods. | nih.govtci-thaijo.org |

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Approaches for Structure Determination

Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of a compound. For eriostemoic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy has been pivotal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of experiments, including ¹H-NMR, ¹³C-NMR, and 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), the connectivity of atoms within this compound has been mapped.

Detailed findings from these analyses, where available in published literature, would typically be presented in data tables to illustrate the chemical shifts and correlations that are foundational to the structural assignment of this compound.

¹H-NMR and ¹³C-NMR Spectroscopic Data

While specific, experimentally determined NMR data for this compound is not widely available in the public domain, a hypothetical representation of such data for a long-chain carboxylic acid with unique structural features would be presented as follows. This data is illustrative and based on general principles of NMR spectroscopy.

| Atom Position | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (δ ppm) |

| 1 | - | 179.5 (C=O) |

| 2 | 2.35 (t, J = 7.5 Hz) | 34.1 |

| 3 | 1.63 (quint, J = 7.5 Hz) | 24.7 |

| ... | 1.25 (br s) | 29.1-29.7 |

| n-1 | 1.30 (m) | 31.9 |

| n | 0.88 (t, J = 7.0 Hz) | 14.1 |

2D NMR (HSQC and HMBC) Correlations

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. Techniques such as Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) have been instrumental in the characterization of complex organic molecules.

In the analysis of this compound, HR-ESI-MS would provide a highly accurate mass measurement, enabling the determination of its molecular formula. ESI-MS/MS experiments would involve the fragmentation of the parent ion, with the resulting fragment ions providing valuable structural information.

Hypothetical Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Inferred Information |

| HR-ESI-MS | Negative | [M-H]⁻ | Precise molecular weight and elemental composition. |

| ESI-MS/MS | Negative | Fragment ions | Structural fragments, such as loss of CO₂, water, and alkyl chains. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for a carboxylic acid.

Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Alkyl) | 2960-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C-O | 1320-1210 | Stretching |

| O-H | 1440-1395 | Bending |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of individual compounds from complex mixtures, as well as for their analytical quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of this compound would be a characteristic feature under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, derivatization to a more volatile ester form (e.g., a methyl ester) is a common practice prior to GC-MS analysis. This process improves chromatographic peak shape and provides characteristic mass spectra for identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a foundational chromatographic technique used for the separation of compounds in a mixture. Its application relies on the differential partitioning of components between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). For the analysis of acidic compounds, specific conditions are often required for effective separation.

In a typical TLC analysis of an organic acid, the compound is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate via capillary action, it carries the sample components with it at different rates. The separation is influenced by the polarity of the compound, the stationary phase, and the mobile phase. For instance, a method developed for domoic acid, another acidic compound, utilized a silica gel plate with a mobile phase of butanol-acetic acid-water (3:1:1), which yielded a retention factor (Rf) of 0.45. nih.gov

Visualization of separated spots for colorless compounds like many organic acids requires the use of visualizing agents. Common methods include fluorescence quenching under a UV lamp if the compound absorbs UV light, or spraying the plate with reagents that react to form colored products. nih.gov For example, anisaldehyde-sulfuric acid is a common staining reagent that produces colored spots with a wide range of organic compounds upon heating. nih.gov While these methods are well-established for various acids, their specific application and the resulting chromatographic data (e.g., Rf values) for this compound have not been reported.

Table 1: General Parameters for Thin-Layer Chromatography of Organic Acids

| Parameter | Description | Common Examples |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254, Reversed-phase C18 |

| Mobile Phase | The solvent system that moves up the plate. | Butanol:Acetic Acid:Water, Dichloromethane:Methanol:Ammonia |

| Visualization | Method used to detect the separated spots. | UV light (254 nm), Anisaldehyde-sulfuric acid spray, Ninhydrin spray |

| Rf Value | Retention factor; the ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Compound- and system-dependent |

Advanced Analytical Methodologies for Compound Profiling

Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry, offering high sensitivity and selectivity for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile compounds like many carboxylic acids. The technique separates compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) column, followed by ionization and detection by tandem mass spectrometry. The mass spectrometer can provide precise mass measurements and fragmentation patterns, which are crucial for structural elucidation and quantification. For instance, in the analysis of other complex acids, reversed-phase C18 columns are commonly used with a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile, often with additives like formic acid to improve ionization. mdpi.commdpi.com The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to achieve high sensitivity and specificity. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds. Carboxylic acids like this compound are generally non-volatile and require a derivatization step to convert them into more volatile esters, most commonly methyl esters (FAMEs - Fatty Acid Methyl Esters). scioninstruments.comnih.gov This is typically achieved by reacting the acid with a methylating agent. The resulting volatile derivatives are then separated on a GC column and detected by a mass spectrometer. The GC-MS analysis provides a retention time and a mass spectrum for each component, which can be compared to spectral libraries for identification. nih.govlipidmaps.org This method is widely used for the profiling of fatty acids in biological and industrial samples. scioninstruments.comlipidmaps.org

Despite the widespread use of these techniques for other acids, specific LC-MS/MS or GC-MS methods and the resulting mass spectral data for this compound are not available in the existing literature.

Table 2: Comparison of Hyphenated Techniques for Acid Analysis

| Technique | Principle | Derivatization | Typical Applications for Acids |

| LC-MS/MS | Separation of compounds in a liquid phase followed by mass analysis. | Generally not required. | Analysis of non-volatile and thermally labile acids in complex matrices. |

| GC-MS | Separation of volatile compounds in a gas phase followed by mass analysis. | Required (e.g., methylation) to increase volatility. | Profiling of fatty acids and other volatile or semi-volatile acids. |

Electrochemical assays are analytical methods that use the electrochemical properties of a substance (its ability to be oxidized or reduced) for its detection and quantification. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the redox behavior of molecules. mdpi.com

For a compound like this compound, which may possess electroactive functional groups, an electrochemical sensor could potentially be developed. Such sensors typically consist of a working electrode (e.g., glassy carbon electrode), a reference electrode, and a counter electrode. The analyte interacts with the surface of the working electrode, and a potential is applied. The resulting current, generated from the oxidation or reduction of the analyte, is measured. The peak potential can provide qualitative information, while the peak current is proportional to the concentration of the analyte, allowing for quantification. mdpi.com

The sensitivity and selectivity of electrochemical sensors can be enhanced by modifying the electrode surface with materials like graphene or by creating molecularly imprinted polymers (MIPs) that specifically bind to the target molecule. mdpi.comresearchgate.net For example, a sensor for the antibiotic azithromycin (B1666446) demonstrated a wide dynamic range and a low detection limit using a graphene-modified electrode. mdpi.com While these approaches are promising, no research has been published on the electrochemical behavior of this compound or the development of an electrochemical assay for its detection.

Biosynthetic Pathways and Enzymatic Synthesis

Proposed General Biosynthetic Routes for Dihydrocinnamic Acids (e.g., Shikimic Acid Pathway)

The foundational carbon skeleton of eriostemoic acid is derived from the shikimic acid pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. cellmolbiol.orgnih.gov This pathway provides the essential precursor, L-phenylalanine. nih.gov

The biosynthesis proceeds through the general phenylpropanoid pathway, which begins with the deamination of L-phenylalanine. frontiersin.orgacs.org This initial and committed step is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which converts L-phenylalanine into trans-cinnamic acid and ammonia. researchgate.netplos.org In some organisms and plants, an alternative route can start from L-tyrosine, catalyzed by Tyrosine Ammonia Lyase (TAL). frontiersin.org

Following its formation, trans-cinnamic acid is hydroxylated at the C4 position to yield p-coumaric acid. This reaction is mediated by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. frontiersin.orgmdpi.comresearchgate.net The resulting p-coumaric acid is a critical branch-point intermediate. For it to enter various downstream pathways, it must be activated to its corresponding thioester, p-coumaroyl-CoA. This activation is catalyzed by 4-Coumarate-CoA Ligase (4CL) . frontiersin.orgresearchgate.net

The defining feature of dihydrocinnamic acids is the saturation of the α,β-double bond of the propenoic acid side chain. This reduction is a key step distinguishing them from their cinnamic acid precursors. In the biosynthesis of related compounds like cinnamaldehyde, the reduction of the CoA-activated intermediate is carried out by Cinnamoyl-CoA Reductase (CCR) . researchgate.net It is proposed that a similar reductase activity is responsible for converting an activated cinnamic acid derivative (like feruloyl-CoA) into the corresponding dihydro-derivative, such as dihydroferulic acid. google.com The reduction of the side chain can also occur in various microorganisms, which utilize reductases to process cinnamic acids. researchgate.net

The final structural complexity of this compound, specifically its dimethylpyran ring, arises from subsequent modifications. The biosynthesis of related pyranocoumarins involves the prenylation of a coumarin (B35378) or phenylpropanoid precursor. researchgate.netwur.nl This critical step is catalyzed by prenyltransferase (PT) enzymes, which transfer a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring. nih.govpnas.org This prenyl group then undergoes cyclization to form the pyran ring. Research on compounds from Brosimum gaudichaudii suggests that 4-hydroxy-3-prenylcinnamic acid can serve as a common precursor for various prenylated coumarins and cinnamic acid derivatives. wur.nl

Enzymatic Mechanisms Involved in Analogous Compound Synthesis

The biosynthesis of a specialized metabolite like this compound relies on the coordinated action of several enzyme families. By examining the synthesis of analogous compounds, the roles of these enzymes can be inferred.

The biosynthesis of dihydrocinnamic acids is distinct from, but shares conceptual parallels with, fatty acid metabolism. Both processes involve the step-wise construction and modification of carbon chains.

Dihydrocinnamic Acid Metabolism:

Phenylalanine Ammonia-Lyase (PAL): This enzyme initiates the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid. researchgate.net Its activity is a crucial control point for the flux of carbon into the synthesis of thousands of phenolic compounds. cellmolbiol.org

Cinnamate-4-Hydroxylase (C4H): As a member of the cytochrome P450 family, C4H introduces a hydroxyl group onto the cinnamic acid ring, a necessary step for further modifications. mdpi.comresearchgate.net

4-Coumarate-CoA Ligase (4CL): This enzyme activates the carboxylic acid group of coumaric acid by ligating it to Coenzyme A. researchgate.net This activation is essential for subsequent reduction or condensation reactions. Different isoforms of 4CL can channel precursors toward specific branch pathways, such as flavonoids or lignin.

Reductases (e.g., Cinnamoyl-CoA Reductase - CCR): Enzymes in this family are responsible for the reduction of the activated side chain of cinnamic acid derivatives to form dihydrocinnamic acids. researchgate.net The reduction of ferulic acid to dihydroferulic acid has been observed in microorganisms like Lactobacillus plantarum. researchgate.net

Prenyltransferases (PTs): These enzymes, often membrane-bound, catalyze the addition of an isoprenoid moiety (a prenyl group) from a donor like dimethylallyl pyrophosphate (DMAPP) to the aromatic acceptor molecule. nih.govpnas.org This is a key step in the biosynthesis of this compound and related pyranocoumarins, leading to the formation of the dimethylpyran ring system. researchgate.netresearchgate.net

Fatty Acid Metabolism:

Fatty Acid Synthase (FAS): This multi-enzyme protein complex catalyzes the synthesis of fatty acids. researchgate.net In mammals, a Type I FAS system uses acetyl-CoA as a primer and malonyl-CoA for chain elongation in a cyclical process involving condensation, reduction, dehydration, and another reduction. mdpi.com The primary product is typically palmitate. While structurally and mechanistically different from phenylpropanoid synthesis, FAS illustrates a core biochemical strategy of building complex molecules from simple precursors through a repeating series of enzymatic reactions.

Once the basic dihydrocinnamic acid structure is formed, it can undergo extensive modification within the organism, a process known as biotransformation. These transformations are critical for generating the vast diversity of natural products observed in plants.

In the context of this compound and related compounds, biotransformation includes:

Prenylation and Cyclization: As mentioned, the prenylation of a phenylpropanoid or coumarin precursor is a key biotransformation. wur.nlpnas.org This is often followed by an intramolecular cyclization to form heterocyclic rings, such as the pyran ring in this compound. researchgate.net

Methylation: Enzymes like O-methyltransferases (OMTs) can add methyl groups to hydroxyl functions on the aromatic ring. frontiersin.org This modification can alter the compound's solubility, stability, and biological activity.

Glycosylation: Glycosyltransferases can attach sugar moieties to the molecule. While not a feature of this compound itself, glycosylation is a common fate for many phenylpropanoids, affecting their storage, transport, and bioactivity.

Hydroxylation: Additional hydroxyl groups can be introduced at various positions on the aromatic ring by specific hydroxylases, further diversifying the chemical structures. cellmolbiol.org

The study of how fungi and bacteria metabolize phenylpropanoids provides insight into potential biotransformation reactions. For example, some microbes can reduce the side chain of ferulic acid to produce dihydroferulic acid, while others can decarboxylate cinnamic acids. researchgate.net These microbial systems can serve as models for understanding the types of enzymatic transformations that are possible.

Chemical Synthesis and Derivative Development

Total Synthesis Approaches for Eriostemoic Acid

The total synthesis of this compound was successfully achieved in 1975. The synthetic strategy commenced from an angular-type pyronochromanone derivative. This intermediate underwent a series of reactions to yield the target molecule. A key step in this synthesis involved the reduction of a methyl ester-methyl ether derivative with sodium borohydride (B1222165) to produce methyl eriostate. Subsequent hydrolysis of the ester with an alkali afforded eriostoic acid. A similar synthetic pathway, starting from a different angular pyronochromanone derivative, was employed to synthesize this compound itself. researchgate.net

Synthetic Methodologies for Dihydrocinnamic Acid Derivatives

This compound is a derivative of dihydrocinnamic acid. The synthesis of this broader class of compounds has been explored through various modern synthetic methods, which are detailed below.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step from three or more reactants, embodying the principles of atom economy and green chemistry. mdpi.comnih.gov While specific MCRs for the direct synthesis of this compound are not documented, MCRs are widely used to produce a variety of heterocyclic and open-chain compounds, some of which could serve as precursors or analogues to dihydrocinnamic acid derivatives. For instance, the Biginelli and Hantzsch reactions are classic examples of MCRs that produce dihydropyrimidines and dihydropyridines, respectively. mdpi.comijpsr.com More contemporary MCRs, such as the Petasis borono-Mannich reaction, provide access to α-arylglycine derivatives from glyoxylic acid, an amine, and an arylboronic acid, showcasing the modularity of this approach. beilstein-journals.org The development of novel MCRs continues to be an active area of research for the synthesis of structurally diverse molecules. organic-chemistry.orgajol.info

Copper-catalyzed reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Annulation and cycloaddition reactions, in particular, are key strategies for constructing cyclic systems. While the direct application of copper-catalyzed annulation or cycloaddition for the synthesis of the dihydrocinnamic acid core of this compound is not prominently featured in the literature, these methods are instrumental in building related and more complex molecular architectures. For example, copper-catalyzed [3+2] annulation of pyridinium (B92312) ylides with α-CF3 ketones has been used to synthesize functionalized indolizines. researchgate.net Furthermore, copper-catalyzed [4+1] annulation reactions have been developed for the synthesis of spiroindoline-fused S-heterocycles and α,β-unsaturated-γ-lactams, demonstrating the versatility of copper catalysis in building diverse cyclic structures. dicp.ac.cnnih.govorganic-chemistry.org

The functionalization of dihydrocinnamic acid derivatives, particularly through C-H activation, represents a modern and efficient approach to creating analogues. Palladium-catalyzed meta-C-H olefination of hydrocinnamic acid derivatives has been achieved using a nitrile-containing template, allowing for the introduction of various functional groups at the meta position of the aromatic ring. wikipedia.org This strategy provides a route to modify the core structure of dihydrocinnamic acids with high regioselectivity. Other functionalization strategies include the introduction of fluorine-containing groups, such as the trifluoromethylthio (SCF3) group, at the β-position of α,α-dimethylated hydrocinnamic acid derivatives. academie-sciences.fr These late-stage functionalization techniques are valuable for the rapid generation of a library of analogues for structure-activity relationship studies.

| Functionalization Strategy | Catalyst/Reagent | Position of Functionalization | Reference |

| meta-C-H Olefination | Palladium with nitrile template | meta on aromatic ring | wikipedia.org |

| β-Trifluoromethylthiolation | Photochemical | beta on alkyl chain | academie-sciences.fr |

| Green Chemistry Approach | Key Feature | Application Example | Reference |

| Deep Eutectic Solvents | Biodegradable and non-toxic solvent | Amidation of cinnamic acid | beilstein-journals.org |

| Flow Mechanochemistry | Scalable and solvent-minimized | Synthesis of cinnamic acid amides | beilstein-journals.org |

| Enzymatic Catalysis | Mild conditions and high selectivity | Synthesis of ethyl ferulate | pcbiochemres.comjocpr.com |

| Microwave Irradiation | Reduced reaction times | Synthesis of cinnamic acid analogues | pcbiochemres.com |

Preparation of Structurally Modified Analogues and Esters (e.g., Methyl Ester of this compound)

The preparation of derivatives of this compound, particularly its methyl ester, has been reported in the context of its isolation and structural elucidation. The methyl ester of this compound can be prepared by reacting the acid with ethereal diazomethane. This derivative has been characterized by its boiling point and spectroscopic data. beilstein-journals.org The synthesis of the methyl ester can also be a key step in a multi-step synthesis, as seen in the total synthesis of this compound where methyl eriostemate was a precursor. researchgate.net

The synthesis of other structurally modified analogues of this compound is a logical extension of the synthetic methodologies described for dihydrocinnamic acids. For example, the C-H functionalization strategies could be applied to the this compound scaffold to introduce new substituents on the aromatic ring. Similarly, modifications to the dihydrocinnamic acid side chain could be envisioned through various synthetic transformations. While specific examples of a wide range of this compound analogues are not extensively documented, the synthetic tools are available to create a library of such compounds for further investigation.

Synthesis of Heterocyclic Derivatives Incorporating Acid Moieties

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the synthesis of heterocyclic derivatives that incorporate the acid moiety of this compound. Extensive searches of chemical databases and scholarly articles did not yield any studies focused on the direct conversion of this compound into heterocyclic compounds.

Chemical synthesis of heterocyclic compounds typically involves well-established methodologies utilizing various starting materials. derpharmachemica.comekb.eguou.ac.inuomosul.edu.iqksu.edu.sa These methods include, but are not limited to, condensation reactions of dicarbonyl compounds with amines or hydrazines (Paal-Knorr synthesis), reactions of α-halocarbonyls with 1,3-dicarbonyl compounds (Feist-Benary synthesis), and cycloaddition reactions. uomosul.edu.iqksu.edu.sa Chalcones, for instance, are common precursors for synthesizing a variety of heterocyclic systems like pyrazoles and isoxazoles through reactions with hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride. derpharmachemica.comorientjchem.org

However, the application of these or any other synthetic strategies to this compound as a substrate has not been reported. The unique structural features of this compound may present specific challenges or opportunities for such transformations, but this area of its chemical derivatization remains unexplored in the available scientific literature.

Biological Activity Investigations and Mechanistic Insights

Antioxidant Activities

Antioxidant capacity is a fundamental aspect of assessing the therapeutic potential of natural compounds. It involves evaluating the molecule's ability to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in numerous pathological conditions.

In vitro assays are essential primary screening tools to determine the direct radical-scavenging ability of a compound. These tests typically measure the compound's capacity to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it.

Commonly employed assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant compound donates a hydrogen atom or electron, the DPPH• is reduced to DPPH-H, a colorless/yellowish compound. The change in absorbance, measured spectrophotometrically, is proportional to the radical scavenging activity. nih.govnih.gov The efficacy is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. mdpi.com Antioxidants capable of donating electrons reduce the ABTS•+, causing the color to fade. nih.gov This decolorization is monitored to quantify the compound's scavenging ability. mdpi.comnih.gov Like the DPPH assay, results are often reported as IC50 values or in Trolox equivalents. nih.govmbl.or.kr

These assays provide a reliable measure of a compound's intrinsic ability to interact with and neutralize free radicals, which is a key antioxidant mechanism. mbl.or.krresearchgate.net

Table 1: Principles of Common Radical Scavenging Assays

| Assay | Principle | Radical Source | Detection Method | Key Measurement |

|---|---|---|---|---|

| DPPH Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govnih.gov | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Spectrophotometry (Absorbance at ~517 nm) nih.gov | Decrease in violet color |

| ABTS Assay | Measures the ability of a compound to donate an electron to the ABTS radical cation. mdpi.comnih.gov | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) | Spectrophotometry (Absorbance at ~734 nm) | Decrease in blue-green color |

Beyond direct scavenging, antioxidants can exert their effects by modulating the activity of enzymes involved in the production or detoxification of ROS. A key enzyme in this context is Xanthine (B1682287) Oxidase (XO).

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com This process generates superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), which are significant contributors to oxidative stress. mdpi.comwikipedia.org Inhibition of XO is a therapeutic strategy for conditions like gout, which is caused by an overproduction of uric acid. wikipedia.orgfrontiersin.org Natural compounds are often screened for their ability to inhibit XO activity. frontiersin.org The inhibitory potential is typically determined by measuring the decrease in uric acid formation in the presence of the test compound. nih.gov

Transition metals, particularly iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of highly reactive hydroxyl radicals (•OH) from less reactive species like hydrogen peroxide, via Fenton and Haber-Weiss reactions. mdpi.comaocs.org This catalytic activity makes them potent pro-oxidants.

Compounds with metal-chelating properties can bind to these metal ions, forming a stable complex that prevents them from participating in redox cycling and radical generation. mdpi.comaocs.org This action is considered a secondary antioxidant mechanism. mdpi.com The ferrous ion (Fe²⁺) chelating activity is commonly evaluated using the ferrozine (B1204870) assay. In this method, ferrozine forms a stable, magenta-colored complex with Fe²⁺. mdpi.compjmhsonline.com If a test compound chelates the iron, it prevents the formation of the ferrozine-Fe²⁺ complex, leading to a reduction in color intensity. pjmhsonline.comnih.gov The degree of color reduction is proportional to the compound's metal-chelating ability. nih.gov

Anti-inflammatory Effects and Mechanisms

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to a variety of diseases. Many natural compounds exhibit anti-inflammatory properties by interfering with key inflammatory signaling pathways.

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. researchgate.net NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. researchgate.net In inflammatory conditions, NF-κB activation leads to the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govresearchgate.net

The anti-inflammatory potential of a compound like Eriostemoic acid would be investigated by its ability to:

Inhibit the activation and nuclear translocation of NF-κB. researchgate.net

Reduce the production of nitric oxide (NO), a pro-inflammatory mediator generated by iNOS. researchgate.net

Downregulate the expression of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS). nih.govmdpi.com

These effects are typically studied in cell models, such as macrophages stimulated with lipopolysaccharide (LPS), which mimics a bacterial infection and induces a strong inflammatory response. mbl.or.kr

Antimicrobial and Antiparasitic Properties

Natural products are a rich source of compounds with activity against pathogenic microorganisms and parasites. Investigations into these properties are crucial for the discovery of new therapeutic agents.

Antimicrobial Activity : The antimicrobial efficacy of a compound is generally assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant bacteria and fungi. nih.govmdpi.com The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. mdpi.com Mechanisms of action can vary widely, from disrupting the integrity of the cell membrane to inhibiting essential enzymes or protein synthesis. nih.govmdpi.com

Antiparasitic Activity : Parasitic diseases remain a major global health issue, and there is a continuous need for new, effective drugs. nih.govnih.gov Natural compounds are tested for their ability to inhibit the growth and proliferation of parasites such as Plasmodium (malaria), Trypanosoma (sleeping sickness, Chagas disease), and Leishmania (leishmaniasis). nih.gov In vitro assays measure the compound's direct effect on the parasite, while further studies may explore its mechanism of action, which could involve inhibiting parasite-specific enzymes or disrupting critical metabolic pathways. nih.gov

Antinociceptive Activity (in vivo non-human models)

The pain-relieving properties of various natural extracts have been demonstrated in several in vivo non-human models. For instance, the ethanolic extract of Curcuma zedoaria rhizome exhibited significant antinociceptive effects in mice. nih.gov In the hot plate test, the extract increased the reaction time to heat by up to 78.22% at a dose of 500 mg/kg. nih.gov In the acetic acid-induced writhing test, the same dose produced a 54.02% inhibition of writhing responses. nih.gov Furthermore, the extract significantly inhibited the licking response in both the early (64.49%) and late (62.37%) phases of the formalin-induced writhing test. nih.gov

Similarly, virgin coconut oil (VCO), produced through both standard drying (VCOA) and fermentation (VCOB) processes, showed dose-dependent antinociceptive activity in the acetic acid-induced writhing test. nih.gov Both types of VCO also demonstrated significant pain-relieving effects in both phases of the formalin test and in the hot-plate test. nih.gov

The crude ethanolic extract (CEE) of Aspidosperma tomentosum and its fractions also induced antinociceptive activity in the writhing test at a dose of 100 mg/kg. researchgate.net In the formalin test, the CEE and its fractions reduced the effects in the neurogenic phase. researchgate.net

Interactive Data Table: In Vivo Antinociceptive Activity

| Extract/Compound | Animal Model | Test | Result |

|---|---|---|---|

| Curcuma zedoaria Extract (500 mg/kg) | Mice | Hot Plate | 78.22% increase in reaction time nih.gov |

| Curcuma zedoaria Extract (500 mg/kg) | Mice | Acetic Acid Writhing | 54.02% inhibition nih.gov |

| Curcuma zedoaria Extract | Mice | Formalin Test (Early Phase) | 64.49% inhibition nih.gov |

| Curcuma zedoaria Extract | Mice | Formalin Test (Late Phase) | 62.37% inhibition nih.gov |

| Virgin Coconut Oil (VCOA & VCOB) | Mice | Acetic Acid Writhing | Significant dose-dependent activity nih.gov |

Molecular and Cellular Mechanisms of Action

HPPD Inhibition

4-hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolic pathway of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. scbt.com This process is vital for the biosynthesis of plastoquinones and tocopherols (B72186) in plants. scbt.com HPPD inhibitors disrupt this pathway, leading to impaired photosynthesis and oxidative stress, which can cause stunted growth and chlorosis in plants. scbt.com Many HPPD inhibitors function by chelating the iron ion at the enzyme's active site, which is essential for its catalytic activity. scbt.com

Several compounds have been identified as potent HPPD inhibitors. For example, Fenquinotrione is an HPPD inhibitor with IC50 values of 27.2 and 44.7 nM against rice and Arabidopsis thaliana HPPD, respectively. medchemexpress.com Another inhibitor, HPPD-IN-3, is even more potent, with an IC50 of 10 nM. medchemexpress.com Leptospermone acts as a competitive, reversible inhibitor of HPPD with an IC50 of 12.1 μM. medchemexpress.com

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrase IX (CA IX) is a zinc metalloenzyme that is highly overexpressed in hypoxic tumors and plays a crucial role in regulating the pH of the tumor microenvironment. nih.govplos.org It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. nih.govplos.org Inhibition of CA IX has been shown to retard the growth of primary tumors and metastases. nih.gov

Sulfonamides are a class of compounds that have been extensively studied as CA IX inhibitors. nih.gov These inhibitors can reduce the acidity of the tumor microenvironment by blocking the catalytic activity of CA IX. nih.gov Studies have shown that ureido-substituted benzene (B151609) sulfonamides (USBs) can selectively inhibit CA IX over other isoforms like CA XII in breast cancer cells. plos.org The inhibition of CA IX can lead to apoptosis in cancer cells by disturbing the homeostasis of intracellular pH, mitochondrial membrane potential, and reactive oxygen species levels. mdpi.comnih.gov

Receptor Binding and Agonism/Antagonism (e.g., β3-adrenergic receptor by related derivatives)

Direct evidence detailing the interaction of this compound or its immediate derivatives with the β3-adrenergic receptor is not available in current scientific literature. However, research on other diterpenoids demonstrates that this class of molecules can engage with various biological receptors. These interactions are often specific and can lead to significant physiological effects, highlighting a potential area for future investigation into this compound.

Spongian diterpenoids, for instance, have been identified as novel small molecule inhibitors of the Androgen Receptor (AR). nih.gov Their mechanism involves competing with natural androgens for the AR's ligand-binding domain (LBD), which in turn inhibits androgen-dependent proliferation of cancer cells. nih.gov Similarly, certain tricyclic diterpenoids have been explored for their ability to suppress AR-positive prostate cancer cells, with some derivatives showing greater potency than existing FDA-approved antagonists. nih.gov

Furthermore, the clerodane diterpenes found in the plant Salvia divinorum are well-known for their potent and specific action on opioid receptors, making them valuable tools for studying opioid receptor-mediated phenomena. nih.gov These examples establish that the broader class of diterpenoids, to which this compound belongs, possesses the capacity for specific receptor binding.

| Compound Class/Example | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| Spongian Diterpenoids | Androgen Receptor (AR) | Inhibition of AR transcriptional activity via binding to the Ligand-Binding Domain (LBD). | nih.gov |

| Clerodane Diterpenes from Salvia divinorum | Opioid Receptors | Act as novel opioid receptor probes. | nih.gov |

| Tricyclic Diterpenoids | Androgen Receptor (AR) | Suppression of AR-positive prostate cancer cell proliferation. | nih.gov |

Interaction with Cellular Signaling Pathways

Specific studies on the interaction of this compound with cellular signaling pathways have not been identified. However, extensive research into other clerodane diterpenes reveals significant activity in modulating key signaling cascades involved in cell proliferation, apoptosis, inflammation, and metastasis. nih.govovid.commdpi.com

For example, casearin J, a clerodane diterpene, induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells by inhibiting the sarcoendoplasmatic reticulum calcium ATPase (SERCA) pump, which leads to oxidative stress and interference with the Notch1 signaling pathway. nih.gov Another study on a different clerodane diterpene demonstrated its ability to block the migration and invasion of bladder cancer cells by downregulating pathways associated with integrin-FAK and MMP9. ovid.com

Furthermore, the anti-inflammatory properties of some clerodanes have been linked to the inhibition of the AKT and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.com The diverse interactions of clerodane diterpenes with these fundamental cellular processes suggest that this class of compounds has significant potential for therapeutic applications. The table below summarizes key findings from studies on various clerodane diterpenes.

| Compound/Derivative | Affected Signaling Pathway | Biological Context | Observed Effect | Reference |

|---|---|---|---|---|

| Casearin J | Notch1 Signaling | T-cell acute lymphoblastic leukemia (T-ALL) | Induces apoptosis and reduces Notch1 signaling. | nih.gov |

| 16-hydroxycleroda-3,13-dien-15,16-olide | Integrin-FAK and MMP9 Pathways | T24 human bladder cancer cells | Suppresses migration and invasion by blocking these pathways. | ovid.com |

| Clerodane Diterpenes | AKT and p38 Signaling | Neutrophils | Suppresses respiratory burst and degranulation. | nih.govmdpi.com |

| Tanshinone I (related diterpene) | JAK/STAT Signaling | Human endometrial cancer cells | Modulates protein expression in the pathway, contributing to anti-proliferative effects. | nih.gov |

Effects on Cell Wall Integrity in Microorganisms

There is a lack of specific information in the available scientific literature regarding the effects of this compound or related clerodane diterpenes on the cell wall integrity of microorganisms. While many plant-derived secondary metabolites are known to possess antimicrobial properties, their mechanisms of action vary widely. nih.govmdpi.com

Common mechanisms for antimicrobial agents include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with nucleic acid synthesis, or inhibition of ribosomal function. nih.gov For instance, β-lactam antibiotics specifically inhibit the polymerization of peptidoglycan, a critical component of the bacterial cell wall. nih.gov In contrast, other compounds may act as detergents, creating pores in the cell membrane, leading to leakage of cellular contents. nih.gov

Although phytochemical investigations have identified antimicrobial activity in various plant extracts containing diterpenoids, the specific mode of action is often not elucidated. nih.govnih.gov Without targeted studies, it cannot be concluded that this compound or its relatives act by compromising microbial cell wall integrity. This remains an area requiring further scientific exploration.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Functional Groups

Analysis of chromanone and related flavonoid-type structures has identified several key pharmacophoric elements that are critical for their biological effects. The core chromanone scaffold itself serves as a foundational element for activity. For antibacterial applications, SAR studies on 4-chromanone (B43037) derivatives have highlighted the importance of specific functional groups. acs.org A hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position of the chromanone ring are considered significant for enhanced antibacterial activity. acs.org Furthermore, the presence of hydroxyl groups at the 5- and 7-positions of the chromanone scaffold has been shown to be a key pharmacophoric element for antibacterial efficacy. acs.org

In the context of multi-functional agents for conditions like Alzheimer's disease, the chromanone core is a critical pharmacophore. ucl.ac.uk The benzene (B151609) ring of the chromanone fragment can engage in π–π interactions with enzyme active sites, while the carbonyl group may form hydrogen bonds, contributing to inhibitory activity. acs.org For chromone (B188151) derivatives acting as inhibitors of efflux pumps in cancer cells, the substituent at position 5 and the nature of the side chain have been identified as important for activity. nih.gov

Influence of Substituent Effects on Biological Activity

The nature and position of substituents on the chromanone or pyranochromanone ring system have a profound influence on the biological activity of these compounds. Studies on a series of chromone derivatives revealed that a 4-bromobenzyloxy substituent at position 5 was important for the inhibition of the breast cancer resistance protein ABCG2. nih.gov Similarly, a methoxyindole group was also found to be a key contributor to this inhibitory activity. nih.gov

In the context of anti-inflammatory activity, research on 2-phenoxychromones has shown that a methoxy (B1213986) group at the 7-position of the chromone ring, along with a hydrogen bond donor at the meta position of a phenyl ring substituent, significantly impacts the ability to suppress superoxide (B77818) anion generation in neutrophils. nih.gov For chromanone derivatives designed as multifunctional agents for Alzheimer's disease, the position of substituents on an attached benzyl (B1604629) ring was found to be critical, with para-substituted compounds generally showing higher activity than ortho- or meta-substituted analogs. ucl.ac.uk Halogen substituents, such as fluorine, chlorine, and bromine, at the 4-position of this benzyl ring were also shown to modulate inhibitory activity, with fluorine being the most favorable. ucl.ac.uk

Table 1: Influence of Substituents on the Biological Activity of Chromanone Derivatives

| Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Chromone | 5 | 4-bromobenzyloxy | Important for ABCG2 inhibition | nih.gov |

| Chromone | 7 | Methoxy group | Impacted anti-inflammatory activity | nih.gov |

| Chromanone | - | 4-F-benzyl | Favorable for AChE/MAO-B inhibition | ucl.ac.uk |

| Chromanone | - | 4-Cl-benzyl | Decreased AChE/MAO-B inhibition vs F | ucl.ac.uk |

Conformational Requirements for Activity

The three-dimensional conformation of chromanone derivatives plays a crucial role in their interaction with biological targets. Molecular modeling studies have provided insights into the conformational requirements for the activity of these compounds. For instance, the binding of chromanone-based inhibitors to acetylcholinesterase (AChE) involves the chromanone fragment occupying a specific orientation within the enzyme's binding gorge. acs.org The planarity of the chromanone ring system allows it to fit into the active site, facilitating key interactions with amino acid residues.

Insights from Derivative and Analog Studies

The synthesis and biological evaluation of derivatives and analogs of natural products containing chromanone or similar scaffolds have provided significant insights into their SAR. By systematically modifying the core structure and observing the effects on biological activity, researchers can identify which parts of the molecule are essential for its function.

For example, in the development of antibacterial 4-chromanone analogs, it was found that the length of a 2-alkyl substitution plays an important role. Derivatives with longer aliphatic alkyl chains (six to nine carbons) at this position showed better activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to those with shorter chains. acs.org Another study on chromanone derivatives for Alzheimer's disease investigated the effect of the length of the linker between the chromanone core and another part of the molecule. The results indicated that a shorter linker length was associated with better activity. acs.org These studies underscore the value of synthetic modification in elucidating the SAR of complex natural products and in the development of new therapeutic agents.

Chemotaxonomic and Ecological Significance

Role in Plant Classification and Phylogeny of Eriostemon and Related Genera

The isolation and identification of secondary metabolites like eriostemoic acid are fundamental to chemotaxonomy, a discipline that uses chemical constituents to understand plant classification and evolutionary relationships. The presence of this compound, often in conjunction with other related compounds such as eriostoic acid and various coumarins, serves as a chemical marker to delineate and support phylogenetic groupings within the genus Eriostemon and its allies.

Research has demonstrated that the chemical profiles of species within the Rutaceae are often more reliable indicators of familial and subfamilial classifications than traditional morphological characters like fruit type. nih.gov this compound has been identified in several species, and its distribution helps to clarify their systematic placement. For instance, the occurrence of this compound along with specific pyranocoumarins in Eriostemon apiculatus supports the classification of this species close to Eriostemon coccineus. nih.govvulcanchem.comresearchgate.net

The compound has been isolated from a range of species, primarily within the Australian members of the Rutaceae family. Its presence supports molecular cladistic analyses that group these taxa. nih.gov The consistent, yet specific, distribution of this compound and its derivatives across these related plants underscores its value as a stable chemotaxonomic marker.

Table 1: Documented Occurrence of this compound in Plant Species Below is an interactive table detailing the plant species from which this compound has been isolated, highlighting its prevalence within the Eriostemon genus and related genera.

| Family | Genus | Species | Reference(s) |

| Rutaceae | Eriostemon | Eriostemon apiculatus | vulcanchem.com |

| Rutaceae | Eriostemon | Eriostemon cymbiformis | vulcanchem.commdpi.comfrontiersin.org |

| Rutaceae | Eriostemon | Eriostemon rhomboideus | researchgate.net |

| Rutaceae | Eriostemon | Eriostemon tomentellus | researchgate.netfrontiersin.org |

| Rutaceae | Eriostemon | Eriostemon wonganensis | vulcanchem.commdpi.comfrontiersin.org |

| Rutaceae | Geleznowia | Geleznowia verrucosa | frontiersin.org |

| Rutaceae | Geijera | Geijera paniculata | nih.gov |

| Rutaceae | Philotheca | Philotheca deserti | researchgate.net |

Ecological Functions in Producing Organisms and Ecosystems

Secondary metabolites are crucial for the survival and adaptation of plants in their environment. While detailed ecological studies focused exclusively on this compound are limited, its chemical class—dihydrocinnamic acids—and related phenolic compounds are known to mediate a variety of ecological interactions. mdpi.comfrontiersin.org These compounds are products of the phenylpropanoid pathway, which is central to plant defense and response to environmental stress. nih.govfrontiersin.org

The primary ecological roles attributed to this compound and related compounds are defensive. Field observations and laboratory studies suggest it contributes to plant defense through several mechanisms. vulcanchem.com Hydroxycinnamic acids are recognized for their antimicrobial properties, which are vital for protecting plants against pathogens. mdpi.com They can inhibit the growth of bacteria and fungi by disrupting cell membranes and other vital cellular functions. frontiersin.orgnih.gov Specifically, this compound has been noted for its ability to inhibit the growth of phytopathogenic fungi like Fusarium spp. and Botrytis cinerea. vulcanchem.com

Furthermore, these compounds can function as allelochemicals, influencing the growth of neighboring plants. Hydrocinnamic acid, for example, can inhibit seed germination in various species, suggesting a role in managing inter-plant competition within an ecosystem. nih.gov Another significant ecological function is herbivore deterrence. The bitter taste associated with some of these compounds can discourage feeding by insects and other animals. vulcanchem.com The accumulation of such metabolites, often in response to tissue injury, is a key part of the plant's induced defense system against herbivores and pathogens. frontiersin.org

Table 2: Potential Ecological Roles of this compound This table summarizes the observed and inferred ecological functions of this compound, based on direct evidence and the known activities of its chemical class.

| Ecological Function | Specific Activity/Role | Reference(s) |

| Antimicrobial | Inhibits growth of phytopathogenic fungi (Fusarium spp., Botrytis cinerea). | vulcanchem.commdpi.com |

| General antibacterial and antifungal properties. | frontiersin.org | |

| Herbivore Deterrence | May deter feeding through bitter taste receptor activation in herbivores. | vulcanchem.com |

| Allelopathy | Potential to inhibit seed germination and growth of competing plants. | nih.gov |

| Stress Response | Acts as a defense compound produced in response to biotic (pathogen/herbivore) and abiotic stresses. | nih.govfrontiersin.orgresearchgate.net |

Future Research Directions and Potential Academic Applications

Elucidation of Complete Biosynthetic Pathways

A fundamental area for future research is the complete elucidation of the biosynthetic pathway of eriostemoic acid. Currently, the specific enzymatic steps leading to its formation in nature are not well understood. Future investigations should aim to identify the precursor molecules and the series of enzymes responsible for constructing its characteristic benzo-dipyran core. This research would likely involve a combination of isotopic labeling studies, genomic analysis of the producing organism to identify gene clusters encoding biosynthetic enzymes, and heterologous expression of candidate genes to verify their function. Understanding this pathway is crucial, as it could enable the biotechnological production of this compound and its derivatives through metabolic engineering, offering a sustainable alternative to chemical synthesis.

Discovery of Novel Biological Activities

The biological activities of this compound remain largely unexplored. Preliminary interest in compounds with a benzo-dipyran skeleton stems from their potential antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov A critical direction for future research is the systematic screening of this compound against a wide array of biological targets. High-throughput screening assays could be employed to investigate its potential as an anticancer, antiviral, or neuroprotective agent. Furthermore, its structural similarity to other bioactive natural products suggests that it might possess unique pharmacological properties yet to be discovered. nih.gov Detailed in vitro and in vivo studies will be necessary to validate any promising initial findings and to understand the full therapeutic potential of this compound.

Development of Advanced Synthetic Strategies for Complex Analogues

While a synthetic route to this compound has been reported, there is considerable scope for the development of more advanced and efficient synthetic strategies. nih.gov Future research in this area should focus on creating methodologies that allow for the facile synthesis of a diverse library of this compound analogues. This could involve developing novel catalytic methods, exploring domino reactions to increase complexity in a single step, and employing solid-phase synthesis techniques to rapidly generate a multitude of derivatives. mdpi.comresearchgate.net The ability to synthesize complex analogues is paramount for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity and pharmacokinetic properties of a lead compound.

Comprehensive Mechanistic Investigations at the Molecular Level

A significant future challenge is to conduct comprehensive mechanistic investigations to understand how this compound interacts with biological systems at the molecular level. Should any significant biological activity be identified, subsequent research must focus on identifying its specific molecular targets. Techniques such as affinity chromatography, proteomics, and molecular docking simulations could be utilized to pinpoint the proteins or nucleic acids with which this compound interacts. Elucidating the mechanism of action is a critical step in the drug discovery and development process, providing a rational basis for the design of more potent and selective analogues.

Exploration as a Research Tool in Biochemical and Cellular Biology

Beyond its potential therapeutic applications, this compound and its future analogues could be developed into valuable research tools for biochemical and cellular biology. youtube.com If a specific and potent biological activity is discovered, fluorescently tagged or biotinylated derivatives of this compound could be synthesized to serve as chemical probes. youtube.com These probes would enable researchers to visualize the subcellular localization of its molecular targets, track their movement within living cells, and investigate their roles in complex biological processes. Such tools are invaluable for dissecting cellular signaling pathways and understanding the fundamental mechanisms of disease.

Application in Crop Protection (e.g., as a lead for herbicidal compounds based on related derivatives)

The potential application of this compound and its derivatives in agriculture, particularly in crop protection, represents a novel and important area for future investigation. Many natural products serve as excellent starting points for the development of new herbicides and pesticides. nih.govauctoresonline.org Future research should involve screening this compound and its synthetic analogues for herbicidal activity against a panel of common weeds. Should any promising activity be found, subsequent studies would need to focus on its mode of action, selectivity for weeds over crop plants, and environmental fate. mdpi.com The development of natural product-based herbicides is of growing interest as a means to combat the rise of herbicide-resistant weeds and to provide more environmentally benign alternatives to synthetic herbicides. auctoresonline.org

Q & A

Q. How should conflicting results between in silico predictions and empirical data for this compound’s properties be reported?

- Methodological Answer : Transparently document discrepancies in the discussion section, highlighting limitations of computational models (e.g., force field accuracy in molecular dynamics simulations). Provide raw data and code for peer validation. Use funnel plots or sensitivity analyses to explore bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.